1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl- 1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-
Brand Name: Vulcanchem
CAS No.: 63227-28-1
VCID: VC17011989
InChI: InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3
SMILES:
Molecular Formula: C30H20N2O6
Molecular Weight: 504.5 g/mol

1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-

CAS No.: 63227-28-1

Cat. No.: VC17011989

Molecular Formula: C30H20N2O6

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl- - 63227-28-1

Specification

CAS No. 63227-28-1
Molecular Formula C30H20N2O6
Molecular Weight 504.5 g/mol
IUPAC Name 2-methyl-5-[4-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]phenoxy]isoindole-1,3-dione
Standard InChI InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3
Standard InChI Key SWUJSSMOGIHXPZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C

Introduction

IUPAC Name and Synonyms

  • IUPAC Name: 2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)oxyisoindole-1,3-dione .

  • Synonyms:

    • 5,5'-oxybis(2-methyl-1H-isoindole-1,3(2H)-dione)

    • CAS Number: 27507-54-6 .

Molecular Formula and Weight

  • Molecular Formula: C18H12N2O5C_{18}H_{12}N_{2}O_{5} .

  • Molecular Weight: 336.3 g/mol .

Structural Features

The compound contains two isoindole-dione groups connected via a biphenyl ether linkage. Each isoindole-dione moiety has a methyl substitution at the second position. The biphenyl core enhances rigidity and aromaticity.

General Synthesis

The synthesis of this compound typically involves:

  • Step 1: Preparation of isoindole-dione precursors through phthalic anhydride reactions with primary amines.

  • Step 2: Coupling of two isoindole-dione units using a biphenyl ether derivative under controlled conditions to form the final product.

Analytical Characterization

Key characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure and substitution pattern.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls in the isoindole-dione rings.

  • X-Ray Crystallography: Provides detailed structural data for crystalline forms.

Biological Potential

Isoindole-dione derivatives have shown significant biological activities in prior studies:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria .

  • Antioxidant Properties: Free radical scavenging activity with IC50 values comparable to standard antioxidants .

  • Anticancer Potential: Inhibits cancer cell proliferation by inducing apoptosis in human cell lines such as Caco-2 and HCT-116 .

Applications in Material Science

Due to its rigid aromatic structure and thermal stability:

  • Utilized in high-performance polymers.

  • Acts as a precursor for dyes and pigments.

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